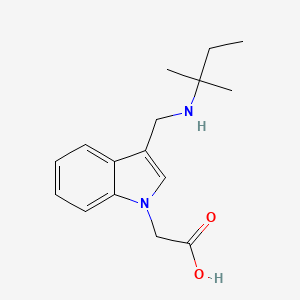
2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-pentylamino group attached to the indole ring, which can influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tert-Pentylamino Group: The tert-pentylamino group can be introduced via reductive amination, where the indole derivative is reacted with tert-pentylamine and a reducing agent such as sodium cyanoborohydride.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated acetic acid derivatives in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring or the acetic acid moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. The tert-pentylamino group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The indole ring can interact with various proteins, potentially leading to modulation of their activity.
類似化合物との比較
Similar Compounds
2-(1H-Indol-3-yl)acetic acid: A simpler indole derivative with similar biological activities.
2-(3-(Dimethylamino)methyl)-1H-indol-1-yl)acetic acid: A compound with a dimethylamino group instead of a tert-pentylamino group.
Uniqueness
2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid is unique due to the presence of the tert-pentylamino group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC名 |
2-[3-[(2-methylbutan-2-ylamino)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C16H22N2O2/c1-4-16(2,3)17-9-12-10-18(11-15(19)20)14-8-6-5-7-13(12)14/h5-8,10,17H,4,9,11H2,1-3H3,(H,19,20) |
InChIキー |
TTYKVLCEMDOZIO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)NCC1=CN(C2=CC=CC=C21)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















